molecular formula C19H15ClN4O5S B3413805 2-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-nitrobenzamide CAS No. 946272-41-9

2-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-nitrobenzamide

Cat. No.: B3413805
CAS No.: 946272-41-9
M. Wt: 446.9 g/mol
InChI Key: HAPDGCVEVULIPC-UHFFFAOYSA-N
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Description

2-Chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-nitrobenzamide is a benzamide derivative featuring a pyridazine core substituted with an ethanesulfonyl group at the 6-position. The compound’s structure integrates a nitro group at the 4-position of the benzamide ring and a chlorine atom at the 2-position, contributing to its unique electronic and steric properties. This molecular architecture is designed to enhance interactions with biological targets, particularly in therapeutic contexts such as enzyme modulation or receptor binding.

Properties

IUPAC Name

2-chloro-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O5S/c1-2-30(28,29)18-9-8-17(22-23-18)12-4-3-5-13(10-12)21-19(25)15-7-6-14(24(26)27)11-16(15)20/h3-11H,2H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPDGCVEVULIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-nitrobenzamide typically involves multiple steps, including the formation of the pyridazine ring and the introduction of the ethanesulfonyl and nitrobenzamide groups. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Pyridazine Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Ethanolsulfonyl Group: This can be achieved through sulfonation reactions using reagents like ethanesulfonyl chloride.

    Attachment of the Nitrobenzamide Group: This step may involve nitration reactions followed by amide formation.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

2-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amine group, leading to different derivatives.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a catalyst, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-nitrobenzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Biological Studies: It can be used in studies to understand its effects on various biological systems and its potential therapeutic benefits.

    Industrial Applications: The compound may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The pyridazine ring and other functional groups in the compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Groups : The target compound’s sulfonyl and nitro groups enhance electrophilicity compared to analogs with sulfanyl () or methyl/isoxazole substituents (). This may improve binding to electron-rich enzymatic pockets .

Biological Activity : The nitro group in the target compound may confer stronger inhibitory effects than the fluoro substituent in ’s analog, as nitro groups are more polar and capable of forming hydrogen bonds. However, this could also increase metabolic instability .

Structural Flexibility: Compounds like I-6230 () utilize ester and amino linkers, offering greater conformational flexibility but reduced steric hindrance compared to the rigid benzamide-pyridazine scaffold of the target compound.

Research Findings and Implications

While direct data for the target compound are sparse, insights from analogs suggest:

  • Therapeutic Potential: Pyridazine derivatives with sulfonyl/nitro groups (e.g., ’s ATX modulators) are effective in inflammatory models, implying the target compound may share similar mechanisms .

Biological Activity

2-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant case studies based on recent research findings.

Chemical Structure and Properties

The compound features a 2-chloro group, a 4-nitrobenzamide moiety, and a 6-(ethanesulfonyl)pyridazin-3-yl substituent. The molecular formula is C15H16ClN3O3SC_{15}H_{16}ClN_{3}O_{3}S. The presence of these functional groups suggests potential interactions with various biological targets, enhancing its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, N-(substituted phenyl)-2-chloroacetamides were evaluated for their efficacy against various pathogens including Escherichia coli and Staphylococcus aureus. These studies utilized quantitative structure-activity relationship (QSAR) analysis, demonstrating that structural modifications significantly influence biological activity. Compounds with halogenated phenyl rings showed enhanced lipophilicity, allowing better membrane penetration and antimicrobial efficacy against Gram-positive bacteria and MRSA .

Anticancer Properties

Compounds with similar structural frameworks have been reported to exhibit anticancer properties by inhibiting specific protein kinases involved in cell proliferation pathways. The pyridazine ring is believed to play a crucial role in bioactivity through its ability to interact with biological targets .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that the positioning of substituents on the phenyl ring can significantly affect its biological activity. For example, electron-withdrawing groups such as nitro enhance inhibitory activity against certain enzymes, while electron-donating groups can also contribute positively to bioactivity .

Study 1: Antimicrobial Screening

A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for antimicrobial potential. The results indicated that modifications on the phenyl ring influenced the effectiveness against various pathogens. Compounds that adhered to Lipinski’s rule of five exhibited favorable biological activity, confirming the importance of structural design in drug development .

Study 2: Antidiabetic Potential

Another investigation focused on N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents. The study found that specific substitutions led to significant inhibition of α-glucosidase and α-amylase enzymes, essential targets in diabetes management. Molecular docking simulations revealed that these compounds engaged in critical interactions with active site residues of the target proteins, supporting their therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-nitrobenzamide
Reactant of Route 2
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2-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-nitrobenzamide

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